5-Chloro-3-nitro-1H-indole
CAS No.: 213542-01-9
Cat. No.: VC3759423
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213542-01-9 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 5-chloro-3-nitro-1H-indole |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H |
| Standard InChI Key | COCDVZRHARWGKI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] |
Introduction
Structural Properties and Physical Characteristics
5-Chloro-3-nitro-1H-indole belongs to the indole family of compounds, characterized by the presence of a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. What distinguishes this particular derivative is the presence of a chlorine atom at the fifth position and a nitro group at the third position of the indole ring. This specific substitution pattern contributes to its unique chemical behavior and potential biological activities.
The compound is identified by its CAS number 213542-01-9 and has a molecular formula of C8H5ClN2O2. With a molecular weight of 196.59 g/mol, it represents a relatively small organic molecule suitable for medicinal chemistry applications.
Physical and Chemical Properties
The physical and chemical properties of 5-Chloro-3-nitro-1H-indole play crucial roles in determining its behavior in biological systems and its utility in synthetic applications. The table below summarizes the key properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 213542-01-9 |
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 5-chloro-3-nitro-1H-indole |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1- (partial) |
| Appearance | Not specified in available data |
| Melting Point | Not specified in available data |
| Solubility | Not specified in available data |
The presence of both electron-withdrawing groups (chloro and nitro) affects the electron density distribution within the indole ring system, potentially influencing its reactivity in chemical transformations and interactions with biological targets.
Applications and Research Findings
5-Chloro-3-nitro-1H-indole has garnered attention primarily for its potential applications in medicinal chemistry and as a precursor in various synthetic pathways.
Structure-Activity Relationships
Understanding the relationship between the structure of 5-Chloro-3-nitro-1H-indole and its biological activity provides valuable insights for medicinal chemistry applications.
Impact of Functional Groups
The presence of both chloro and nitro groups on the indole scaffold significantly affects the compound's electronic properties and, consequently, its biological activity. The nitro group at the 3-position is strongly electron-withdrawing, potentially enhancing interactions with electron-rich biological targets.
Current Research Trends and Future Directions
Research involving indole derivatives continues to expand, with a focus on developing compounds with enhanced therapeutic properties and reduced side effects.
Synthetic Utility
The presence of both chloro and nitro functional groups provides reactive sites for further synthetic elaboration, potentially enabling the development of more complex indole-based molecules with targeted biological activities.
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